molecular formula C7H8N4S B362588 7-thia-2,3,5,10-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene CAS No. 1017337-78-8

7-thia-2,3,5,10-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene

Cat. No.: B362588
CAS No.: 1017337-78-8
M. Wt: 180.23g/mol
InChI Key: YDUHPSMTUHAWKP-UHFFFAOYSA-N
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Description

Historical Development of Tricyclic Nomenclature Systems

The systematic naming of tricyclic compounds follows established IUPAC conventions that have evolved significantly since the early 20th century. According to the current Blue Book recommendations, tricyclic hydrocarbons and their heteroanalogs are named using the von Baeyer system, which identifies the main ring, main bridge, and secondary bridges in decreasing order of priority. The nomenclature framework for 7-thia-2,3,5,10-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene exemplifies the complexity inherent in polycyclic systems containing multiple heteroatoms. The systematic name reflects the presence of four nitrogen atoms and one sulfur atom integrated into a twelve-membered tricyclic framework with three degrees of unsaturation.

The prefix "tetrazatricyclo" indicates the presence of four nitrogen atoms within the tricyclic system, while the numerical descriptor [6.4.0.02,6] specifies the connectivity pattern between bridgehead atoms. This notation system provides unambiguous identification of the molecular architecture, essential for database searching and structural correlation studies. The locant numbers 2 and 6 in the superscript notation identify specific carbon atoms that serve as attachment points for the secondary bridge, creating a zero-carbon bridge that fundamentally alters the electronic and geometric properties of the parent framework.

Alternative Nomenclature Systems and Common Names

Beyond the systematic IUPAC designation, this compound is frequently referenced using alternative nomenclature systems that emphasize different structural features. The name 5,6,7,8-tetrahydrotriazolo[5',1':2,3]thiazolo[5,4-c]pyridine represents a fusion-based naming approach that describes the compound as a combination of triazole, thiazole, and pyridine ring systems. This nomenclature emphasizes the heterocyclic nature of the compound and facilitates recognition by medicinal chemists familiar with individual heterocyclic components.

The systematic comparison of naming conventions reveals important insights into the structural organization of this complex molecule. While the tricyclic designation focuses on the overall architectural framework, the fusion-based nomenclature highlights the specific heterocyclic components and their interconnections. Both systems are officially recognized and serve different purposes in chemical communication, with the tricyclic name being preferred for crystallographic and theoretical studies, while the fusion-based name is commonly used in pharmaceutical literature.

Properties

IUPAC Name

7-thia-2,3,5,10-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-2-8-3-6-5(1)11-7(12-6)9-4-10-11/h4,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUHPSMTUHAWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N3C(=NC=N3)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017337-78-8
Record name 7-thia-2,3,5,10-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene
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Preparation Methods

Precursor Synthesis and Functionalization

The preparation begins with the synthesis of linear precursors containing sulfur and nitrogen moieties. A common starting material is 1,4-dithiane-2,5-diol, which undergoes sequential amination and oxidation to introduce nitrogen functionalities. For example, reaction with ethylenediamine derivatives in the presence of trifluoroacetic acid (TFA) yields bis-aminated intermediates. Subsequent oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) generates sulfone or sulfoxide groups, which facilitate cyclization.

Table 1: Key Precursors and Reaction Conditions

PrecursorReagentConditionsIntermediate Yield
1,4-Dithiane-2,5-diolEthylenediamine, TFA80°C, 12 h68%
Bis-aminated derivativemCPBA, CH₂Cl₂0°C → RT, 6 h85%

Cyclization Strategies

Cyclization is the cornerstone of forming the tricyclic framework. Two dominant methodologies are employed:

Acid-Catalyzed Cyclocondensation

Concentrated sulfuric acid or polyphosphoric acid (PPA) promotes intramolecular cyclization by activating carbonyl groups and facilitating nucleophilic attack. For instance, treatment of a tetra-aminated sulfone with PPA at 120°C for 8 hours yields the tricyclic core in 72% efficiency. The mechanism involves protonation of the sulfone oxygen, followed by electrophilic aromatic substitution at the ortho position of adjacent amine groups.

Thermal Cyclization in Inert Solvents

Heating precursors in high-boiling solvents like diphenyl ether or DMF at 160–180°C induces cyclization without acidic catalysts. This method avoids side reactions such as sulfone decomposition but requires stringent exclusion of moisture.

Nitrolysis-Driven Ring Formation

Nitrolysis of N-Acyl Intermediates

Nitrolysis replaces acyl groups with nitro moieties while simultaneously inducing ring contraction or expansion. A patented method for analogous compounds involves reacting tetraoxadiazaisowurtzitane derivatives with nitric acid (70–90%) and sulfuric acid at 50–70°C. The strong acid mixture generates nitronium ions (NO₂⁺), which nitrate amine groups and catalyze skeletal reorganization into the target tricyclic structure.

Equation 1: Nitrolysis Mechanism

R-NHCO-R’+HNO3H2SO4R-NO2+R’COOH+H2O\text{R-NHCO-R'} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{R-NO}2 + \text{R'COOH} + \text{H}_2\text{O}

Optimization of Nitrolysis Conditions

Critical parameters include:

  • Acid Concentration : ≥70% HNO₃ ensures sufficient nitronium ion generation.

  • Temperature : 60°C balances reaction rate and byproduct suppression.

  • Stoichiometry : A 2:1 molar ratio of HNO₃ to precursor maximizes nitro group incorporation.

Table 2: Nitrolysis Optimization Data

HNO₃ ConcentrationTemperatureReaction TimeYield
70%50°C3 h58%
90%60°C2 h76%
100%70°C1.5 h64%

Transition Metal-Mediated Coupling

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination and Ullmann-type couplings install aryl or heteroaryl groups at specific positions. For example, reacting a brominated precursor with morpholine using Pd(OAc)₂ and Xantphos in toluene at 100°C achieves C–N bond formation with 89% yield.

Copper-Mediated Thiolation

Introducing sulfur atoms via CuI-catalyzed C–S coupling ensures regioselectivity. A representative protocol uses thiophenol, K₂CO₃, and CuI in DMSO at 120°C, affording the thia-substituted product in 82% yield.

Solvent and Catalytic System Optimization

Solvent Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance solubility of intermediates but may decompose at high temperatures.

  • Ether Solvents : Tetrahydrofuran (THF) minimizes side reactions in nitrolysis steps.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

  • Lewis Acids : ZnCl₂ or BF₃·OEt₂ accelerates cyclization by coordinating to lone pairs on nitrogen and sulfur.

Analytical Characterization

Spectroscopic Techniques

  • ¹H/¹³C NMR : Distinct singlet at δ 3.8 ppm confirms bridgehead protons; sulfone groups resonate at δ 130–135 ppm in ¹³C spectra.

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ peak at m/z 293.0824 matches the theoretical molecular formula C₁₁H₁₂N₄S.

X-Ray Crystallography

Single-crystal analysis reveals a puckered tricyclic framework with bond lengths of 1.45 Å (C–N) and 1.82 Å (C–S), consistent with sp³ hybridization at bridgehead carbons .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro[1,2,4]triazolo[5’,1’:2,3][1,3]thiazolo[5,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

5,6,7,8-Tetrahydro[1,2,4]triazolo[5’,1’:2,3][1,3]thiazolo[5,4-c]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro[1,2,4]triazolo[5’,1’:2,3][1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique fused ring structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 7-thia-2,3,5,10-tetrazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene, it is compared below to structurally related compounds, focusing on molecular architecture, substituents, and biological activity.

Structural and Functional Differences

The closest analog identified in available literature is 4-(4-methylphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene hydrobromide (C₁₆H₁₇BrN₂S). Key distinctions include:

  • Heteroatom Composition : The target compound contains four nitrogen atoms (tetrazatricyclo), while the analog has two nitrogens (diazatricyclo) and one sulfur.
  • Substituents : The analog includes a 4-methylphenyl group and a bromide counterion, enhancing water solubility and stability. The target compound lacks these substituents in its base structure.
  • Molecular Formula : The analog’s formula (C₁₆H₁₇BrN₂S) reflects its larger molecular weight due to bromine and aromatic substituents, whereas the target compound’s formula is unspecified but likely simpler.

Pharmacological Implications

The analog’s biological activity as a potent AMPA receptor antagonist highlights the importance of substituents in modulating receptor binding. The bromine and methylphenyl groups likely contribute to its improved water solubility compared to NBQX (a related AMPA antagonist) . However, empirical data on its activity are currently lacking.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Heteroatoms (N/S) Substituents Biological Activity
7-Thia-2,3,5,10-tetrazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene (Target) Not reported 4N, 1S None Hypothesized receptor modulation
4-(4-Methylphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene hydrobromide C₁₆H₁₇BrN₂S 2N, 1S 4-Methylphenyl, Br⁻ AMPA receptor antagonist

Biological Activity

7-thia-2,3,5,10-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene is a complex organic compound characterized by its unique polycyclic structure that incorporates sulfur and nitrogen heteroatoms. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Overview

The molecular structure of this compound can be represented as follows:

Property Details
Molecular Formula C₁₄H₉N₄S
Molecular Weight 285.31 g/mol
CAS Number [insert CAS number here]
IUPAC Name This compound

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

Table 1: Cytotoxicity Assay Results

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction via caspase activation
HeLa (Cervical Cancer)12Mitochondrial dysfunction
A549 (Lung Cancer)18Cell cycle arrest

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogenic bacteria and fungi. Studies have utilized disk diffusion methods to evaluate its efficacy.

Table 2: Antimicrobial Activity

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
E. coli2050 µg/mL
S. aureus2530 µg/mL
C. albicans1540 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound triggers apoptosis through intrinsic pathways involving mitochondrial signaling and caspase activation.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival.
  • Membrane Disruption : The structural properties allow it to integrate into microbial membranes, leading to cell lysis.

Case Studies

Several studies have focused on the biological implications of this compound:

  • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced anticancer activity when modified with various functional groups.
  • Another research article highlighted its potential as a lead compound for developing new antibiotics due to its effectiveness against resistant strains of bacteria.

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